
3-Acryloxypropyltrichlorosilane
Overview
Description
3-Acryloxypropyltrichlorosilane is a chemical compound with the formula C6H9Cl3O2Si . It is a liquid substance used as a chemical intermediate .
Molecular Structure Analysis
The molecular structure of 3-Acryloxypropyltrichlorosilane consists of carbon ©, hydrogen (H), chlorine (Cl), oxygen (O), and silicon (Si) atoms . The exact structure can be determined using various analytical techniques, such as spectroscopy .Physical And Chemical Properties Analysis
3-Acryloxypropyltrichlorosilane is a liquid with a density of approximately 1.3 g/cm³ . It has a boiling point of around 254°C . Other properties such as its refractive index, molar refractivity, and surface tension can also be determined .Scientific Research Applications
Hydrogel Formation
3-Acryloxypropyltrichlorosilane has been used in the formation of hydrogels . These are networks of polymer chains that are hydrophilic and can absorb large amounts of water. Hydrogels have a wide range of applications, including drug delivery systems, tissue engineering scaffolds, and contact lenses .
Nanotechnology
In nanotechnology, this compound has been used to create non-adhesive hydrogel nanostructures . These structures can be used for the self-assembly of highly ordered colloids, which could potentially find applications in photonic crystal fabrication, biological sensing, and analytical detection .
Biomedical Engineering
Due to its non-adhesive property and biocompatibility, 3-Acryloxypropyltrichlorosilane is used in biomedical engineering . For example, it can be used to create surfaces that prevent cell adhesion, which is useful in applications such as the creation of cell culture plates or the design of medical implants .
Photopatternability
The compound’s photopatternability makes it useful in the field of microfabrication . It can be used to create patterns on a surface using light, which is a key process in the manufacture of microelectronics and microfluidic devices .
properties
IUPAC Name |
3-trichlorosilylpropyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl3O2Si/c1-2-6(10)11-4-3-5-12(7,8)9/h2H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPRPXBFZRAOGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431080 | |
| Record name | 3-Acryloxypropyltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acryloxypropyltrichlorosilane | |
CAS RN |
38595-89-0 | |
| Record name | 3-Acryloxypropyltrichlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Acryloxypropyl)trichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Acryloxypropyltrichlorosilane help control the density of polyethylene brushes on silica nanoparticles?
A1: 3-Acryloxypropyltrichlorosilane acts as a surface modifier for silica nanoparticles. It covalently attaches to the silica surface through its trichlorosilane group, leaving the acryloyl group exposed []. This acryloyl group serves as an anchoring point for the Pd-diimine catalyst used in the ethylene polymerization. By adjusting the concentration of 3-Acryloxypropyltrichlorosilane mixed with an inert silane (ethyltrichlorosilane) during the surface functionalization, researchers can control the density of available anchoring points, and therefore the density of the resulting polyethylene brushes [].
Q2: What is the significance of controlling polyethylene brush density in this specific research context?
A2: The density of polyethylene brushes significantly impacts the dispersion of silica nanoparticles within a polyolefin matrix []. By tuning the brush density, researchers can optimize the nanoparticle dispersion, which in turn influences the mechanical and physical properties of the final composite material. This fine-tuning is crucial for tailoring the material's performance for specific applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



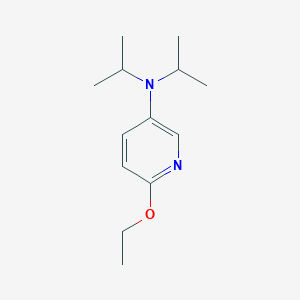

![(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588347.png)
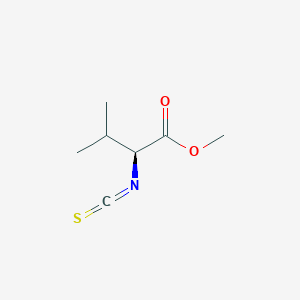

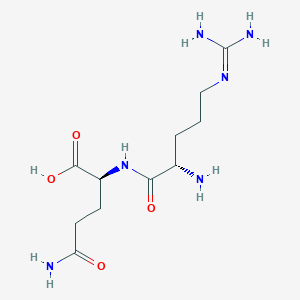
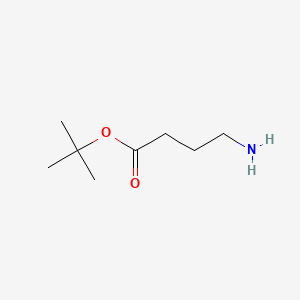
![N,N-dimethyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B1588354.png)
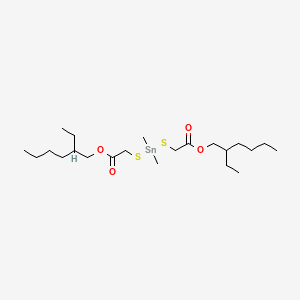


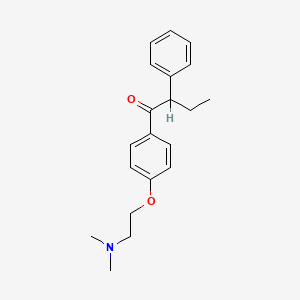
![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B1588363.png)
